molecular formula C19H17BrO3 B3711427 7-[(4-BROMOPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

7-[(4-BROMOPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3711427
M. Wt: 373.2 g/mol
InChI Key: XAIDRMZKWAVEHS-UHFFFAOYSA-N
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Description

The compound “7-[(4-bromobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a group of nature-occurring lactones widely found in green plants, fungi, and bacteria . They have been routinely employed as herbal medicines since early ages .


Molecular Structure Analysis

The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring . It also has a 4-bromobenzyl group attached to the 7th position of the chromen-2-one core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromobenzyl group, which is a good leaving group . This could make it susceptible to nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-16(11)18)22-10-14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDRMZKWAVEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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